1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one
Description
This compound is a halogenated propan-2-one derivative featuring a phenyl ring substituted with a chloro group at position 1, a difluoromethoxy group at position 4, and a trifluoromethyl group at position 2. Its structural complexity arises from the combination of electron-withdrawing substituents (Cl, CF₃, and OCF₂H), which enhance lipophilicity and metabolic stability compared to simpler arylpropanones.
Properties
Molecular Formula |
C11H8ClF5O2 |
|---|---|
Molecular Weight |
302.62 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-8(19-10(13)14)7(4-6)11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
BMCUXCNTVGEZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(difluoromethoxy)-3-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and inferred properties of the target compound relative to analogous arylpropanones:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the target compound induce strong electron-withdrawing effects, stabilizing the ketone moiety and reducing nucleophilic attack susceptibility. In contrast, methoxy (-OCH₃) or hydroxyl (-OH) groups in analogs (e.g., ) are electron-donating, increasing reactivity toward electrophiles.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl and difluoromethoxy groups significantly increase logP values compared to non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)propan-1-one ). This enhances membrane permeability, a critical factor in drug design.
- Thermal Stability: Fluorinated substituents improve thermal stability, as seen in fenfluramine intermediates , whereas enone systems (e.g., ) may exhibit lower stability due to conjugated double bonds.
Spectroscopic and Analytical Data
- NMR Spectroscopy: The target compound’s ¹⁹F NMR would display distinct signals for -OCF₂H (δ ~ -80 ppm) and -CF₃ (δ ~ -60 ppm), differentiating it from non-fluorinated analogs .
- Elemental Analysis: Compounds like 3-(4-methoxyphenyl)-1-phenylpropan-1-one show close agreement between calculated and found C/H/N percentages (e.g., C: 67.96% vs. 68.12% calculated ), suggesting high purity achievable in analogous syntheses.
Biological Activity
1-Chloro-1-(4-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804227-31-3, is a synthetic organic compound characterized by its complex molecular structure, including chloro, difluoromethoxy, and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C11H8ClF5O2
- Molecular Weight : 302.62 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets, particularly in cancer research and enzyme inhibition.
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound could bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : It may affect the expression of genes associated with cell growth and proliferation.
Research Findings
Several studies have reported on the biological effects and potential therapeutic applications of this compound:
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted its effectiveness against c-KIT mutant-mediated tumors, showcasing good in vivo pharmacokinetic profiles and antitumor efficacy in animal models .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have shown potential for inhibiting enzymes critical for tumor growth. The inhibition of such enzymes can lead to decreased proliferation of cancer cells .
-
Case Studies :
- A case study focusing on a related chemical demonstrated that it effectively inhibited growth in specific cancer cell lines, suggesting that structural modifications like those found in this compound can enhance biological activity .
- Another study investigated the compound's effects on immune function and found that it may modulate immune responses, which could be beneficial in treating diseases where immune modulation is necessary .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
